![molecular formula C18H17ClO3 B3023792 3-(3-Chlorophenyl)-2'-carboethoxypropiophenone CAS No. 898762-38-4](/img/structure/B3023792.png)
3-(3-Chlorophenyl)-2'-carboethoxypropiophenone
Overview
Description
The compound is a derivative of 3-Chlorophenyl . Chlorophenyl compounds are typically colorless or white solids that melt easily and exhibit significant solubility in water . They are often used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the crystal structure of N-(3-chlorophenyl)ethoxycarbothioamide, a related compound, has been reported .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antimycobacterial Properties
Researchers synthesized 3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives from this compound, which exhibited antimycobacterial activity .
Uncoupling Oxidative Phosphorylation
Carbonyl cyanide 3-chlorophenylhydrazone: (a derivative of 3-(3-Chlorophenyl)-2’-carboethoxypropiophenone) is widely used as an uncoupler of oxidative phosphorylation .
Safety and Hazards
The safety data sheet for 3-Chlorophenyl isocyanate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity .
properties
IUPAC Name |
ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSORHYXMDDKFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644419 | |
Record name | Ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2'-carboethoxypropiophenone | |
CAS RN |
898762-38-4 | |
Record name | Ethyl 2-[3-(3-chlorophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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